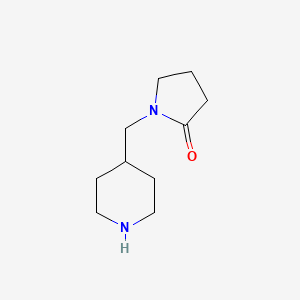

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

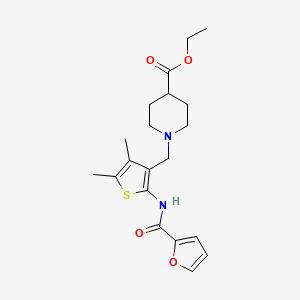

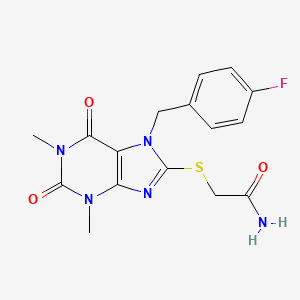

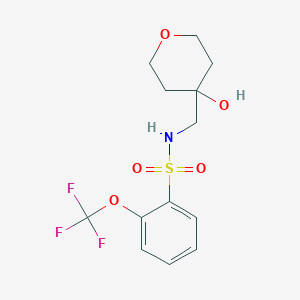

“1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C10H18N2O . It is a compound of interest in proteomics research .

Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” can be represented by the SMILES stringO=C1CCCN1CC2CCNCC2 . This indicates that the compound contains a pyrrolidin-2-one ring attached to a piperidin-4-ylmethyl group. Physical And Chemical Properties Analysis

“1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” is a solid at room temperature . It has a molecular weight of 182.27 and its InChI code is1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The synthesis of complex diamine structures, such as 3-(pyrrolidin-1-yl)piperidine, highlights the importance of conformationally rigid diamines in medicinal chemistry. A novel method proposed for its synthesis involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, indicating the compound's relevance in creating large quantities of structurally specific compounds for medicinal purposes (Smaliy et al., 2011).

Anticancer and Antimicrobial Activities

Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has shown significant antiarrhythmic and antihypertensive activities, suggesting potential therapeutic applications. The alpha-adrenolytic properties of these compounds, especially those with 3-(4-arylpiperazin-1-yl)propyl moiety, underline their pharmacological interest (Malawska et al., 2002). Additionally, novel synthetic methods have led to polysubstituted 4H-Pyran derivatives with notable anticancer activity, further highlighting the potential medicinal applications of related compounds (Hadiyal et al., 2020).

Chemical Synthesis and Structural Studies

The development of new synthetic routes for the creation of 3-(N-heteryl)pyrrole derivatives and the study of their structural properties underline the compound's versatility in chemical synthesis. The atmospheric-pressure hydrogenation of ylides to produce 1-(pyrrol-3-yl)piperidines in good yields indicates innovative approaches to synthesizing nitrogen-containing heterocycles (Khlebnikov et al., 2012).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations providing insights into their adsorption behaviors. The investigation of their inhibition efficiencies demonstrates the practical applications of such compounds in industrial settings (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of “1-(Piperidin-4-ylmethyl)pyrrolidin-2-one” is not well-documented in the literature. It is known that the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases , but the specific activities of this compound have not been reported.

properties

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYUYNKSORUJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)

![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)